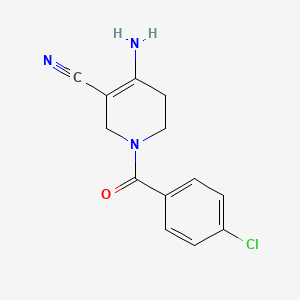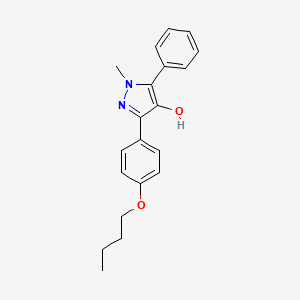
Nona-1,4-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nona-1,4-diene is an organic compound classified as a diene, which means it contains two double bonds. The structure of this compound consists of a nine-carbon chain with double bonds located at the first and fourth carbon atoms. This compound is part of the larger family of conjugated dienes, which are known for their unique chemical properties and reactivity due to the presence of alternating single and double bonds.
準備方法
Synthetic Routes and Reaction Conditions
Nona-1,4-diene can be synthesized through various methods, including the dehydration of alcohols and the dehydrohalogenation of organohalides. One common method involves the free radical halogenation of the allylic carbon of an alkene using N-bromosuccinimide (NBS) followed by dehydrohalogenation . Another approach is the acid-catalyzed double dehydration of diols, which involves removing water molecules from the diol to form the diene .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize catalysts and optimized reaction conditions to facilitate the formation of the desired diene. For example, the use of cobalt-catalyzed hydrovinylation reactions has been explored for the efficient production of dienes .
化学反応の分析
Types of Reactions
Nona-1,4-diene undergoes various chemical reactions, including:
Addition Reactions: These include 1,2- and 1,4-addition reactions with strong acids like hydrogen bromide (HBr).
Diels-Alder Reactions: This reaction involves the diene reacting with a dienophile to form a six-membered ring.
Common Reagents and Conditions
Hydrogen Bromide (HBr): Used in addition reactions to form bromoalkenes.
Dienophiles: Compounds with a double or triple bond that react with dienes in Diels-Alder reactions.
Catalysts: Such as cobalt complexes, which facilitate hydrovinylation reactions.
Major Products Formed
Bromoalkenes: From addition reactions with HBr.
Cyclohexenes: From Diels-Alder reactions with various dienophiles.
科学的研究の応用
Nona-1,4-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers and other industrial chemicals
作用機序
The mechanism of action of Nona-1,4-diene in chemical reactions involves the formation of resonance-stabilized carbocations during addition reactions. In the case of Diels-Alder reactions, the diene must adopt an s-cis conformation to react with the dienophile, leading to the formation of new sigma bonds and a cyclic product .
類似化合物との比較
Similar Compounds
1,3-Butadiene: A simpler conjugated diene with two double bonds separated by a single bond.
Isoprene: A naturally occurring diene with a similar structure but different reactivity due to the presence of a methyl group.
Uniqueness
Nona-1,4-diene is unique due to its longer carbon chain and the specific positioning of its double bonds, which confer distinct reactivity and stability compared to shorter dienes like 1,3-butadiene .
特性
CAS番号 |
60835-96-3 |
|---|---|
分子式 |
C9H16 |
分子量 |
124.22 g/mol |
IUPAC名 |
nona-1,4-diene |
InChI |
InChI=1S/C9H16/c1-3-5-7-9-8-6-4-2/h3,7,9H,1,4-6,8H2,2H3 |
InChIキー |
ZHDCVEXTJJYIGZ-UHFFFAOYSA-N |
正規SMILES |
CCCCC=CCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(Methylsulfanyl)ethyl]-1lambda~6~,3lambda~6~-dithiane-1,1,3,3-tetrone](/img/structure/B14601494.png)


methyl}diazene](/img/structure/B14601505.png)
![Ethanone, 1-[4-(dibutylamino)phenyl]-](/img/structure/B14601510.png)
![1-{1-[2-(4-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14601527.png)
![4-Chloro-1-[(cyclopropylmethyl)sulfanyl]-2-nitrobenzene](/img/structure/B14601538.png)

![Methanone, phenyl[1-(phenylmethyl)cyclopropyl]-](/img/structure/B14601551.png)
![Benzyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate](/img/structure/B14601552.png)

![2,2'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(6-nitrophenol)](/img/structure/B14601563.png)


